4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile
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Overview
Description
4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile is an organic compound that features a thiophene ring substituted with a 2,6-dichloroanilino group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile typically involves the reaction of 2,6-dichloroaniline with a thiophene derivative. One common method includes the following steps:
Chlorination of Aniline: Aniline is chlorinated using dilute hydrochloric acid and hydrogen peroxide to form 2,6-dichloroaniline.
Formation of Thiophene Derivative: The thiophene derivative is prepared separately.
Coupling Reaction: The 2,6-dichloroaniline is then coupled with the thiophene derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the aniline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile.
Diclofenac: A well-known anti-inflammatory drug that shares structural similarities.
Aceclofenac: Another anti-inflammatory drug with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a nitrile group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiophene ring substituted with an acetonitrile group and a dichloroaniline moiety. Its chemical formula is C12H8Cl2N2S, and it exhibits properties typical of thiophene derivatives, such as electron-rich character and potential for π-π stacking interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . Various studies have evaluated its efficacy against different microbial strains and cancer cell lines.
Antimicrobial Activity
A notable study assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that it possesses substantial inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. A study involving various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress .
The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The compound may also disrupt cellular membranes due to its lipophilic nature.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotics.
- Anticancer Trials : Preclinical trials involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in subjects with induced tumors. The results indicated a strong correlation between dosage and therapeutic efficacy.
Properties
IUPAC Name |
2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSPZBZRRLXMSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.